ethyl 1-(4-chlorobenzoyl)-3-piperidinecarboxylate
Overview
Description
Ethyl 1-(4-chlorobenzoyl)-3-piperidinecarboxylate, also known as Suvorexant, is a drug that belongs to the class of orexin receptor antagonists. It was approved by the FDA in 2014 for the treatment of insomnia, a sleep disorder that affects millions of people worldwide. Suvorexant works by blocking the action of orexin, a neuropeptide that regulates wakefulness and arousal in the brain.
Mechanism of Action
Ethyl 1-(4-chlorobenzoyl)-3-piperidinecarboxylate works by selectively blocking the action of orexin receptors in the brain. Orexin is a neuropeptide that regulates wakefulness and arousal, and its dysregulation has been implicated in the pathophysiology of insomnia. By blocking orexin receptors, this compound reduces wakefulness and promotes sleep.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in the brain. It has been shown to increase the levels of GABA, a neurotransmitter that promotes sleep, and to decrease the levels of glutamate, a neurotransmitter that promotes wakefulness. In addition, this compound has been found to reduce the activity of the locus coeruleus, a brainstem nucleus that regulates arousal and vigilance.
Advantages and Limitations for Lab Experiments
Ethyl 1-(4-chlorobenzoyl)-3-piperidinecarboxylate has several advantages for use in lab experiments. It is a highly selective and potent orexin receptor antagonist, with a well-defined mechanism of action. It is also well-tolerated and safe, with a low risk of toxicity and side effects. However, this compound has some limitations for use in lab experiments. It is a relatively new drug, and its long-term effects are not well-known. In addition, it is expensive and may not be readily available in some labs.
Future Directions
There are several future directions for research on ethyl 1-(4-chlorobenzoyl)-3-piperidinecarboxylate. One area of interest is the use of this compound in the treatment of other sleep disorders, such as narcolepsy and sleep apnea. Another area of interest is the potential use of this compound in the treatment of psychiatric disorders, such as anxiety and depression, which are often comorbid with insomnia. Finally, there is a need for further research on the long-term safety and efficacy of this compound, particularly in vulnerable populations such as the elderly and those with comorbid medical conditions.
Scientific Research Applications
Ethyl 1-(4-chlorobenzoyl)-3-piperidinecarboxylate has been extensively studied for its potential use in the treatment of insomnia. Several clinical trials have shown that this compound is effective in improving sleep latency, total sleep time, and wake after sleep onset. In addition, this compound has been found to be well-tolerated and safe, with a low risk of dependence and withdrawal symptoms.
properties
IUPAC Name |
ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-2-20-15(19)12-4-3-9-17(10-12)14(18)11-5-7-13(16)8-6-11/h5-8,12H,2-4,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPWTOBMNDDGFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24788535 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.